An In-Depth Technical Guide to 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid (CAS 56442-18-3)
An In-Depth Technical Guide to 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid (CAS 56442-18-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid, a halogenated aromatic ether and carboxylic acid derivative. This document collates and analyzes its physicochemical properties, spectroscopic data, synthesis protocols, and potential pharmacological relevance. Drawing from established chemical principles and available data on analogous structures, this guide is designed to be an essential resource for researchers in medicinal chemistry, pharmacology, and materials science. It offers insights into the compound's characterization, handling, and potential applications, thereby facilitating further investigation and development.
Introduction and Chemical Identity
4-[(3,4-Dichlorobenzyl)oxy]benzoic acid, with the Chemical Abstracts Service (CAS) registry number 56442-18-3, is a synthetic organic compound characterized by a benzoic acid moiety linked to a 3,4-dichlorobenzyl group through an ether linkage. The presence of the dichlorinated phenyl ring, the flexible ether bridge, and the ionizable carboxylic acid group imparts a unique combination of lipophilicity and hydrophilicity, suggesting its potential for interaction with biological targets. Its structural alerts warrant investigation into its pharmacological and toxicological profiles.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 56442-18-3[1] |
| Molecular Formula | C₁₄H₁₀Cl₂O₃[2] |
| Molecular Weight | 297.14 g/mol [1] |
| IUPAC Name | 4-[(3,4-dichlorobenzyl)oxy]benzoic acid |
| InChI Key | ZCGYVYRMBOFTPZ-UHFFFAOYSA-N[2] |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; O1 [label="O", pos="2.8,-0.8!"]; O2 [label="O", pos="3.3,0.5!"]; H1[label="H", pos="3.1,-1.2!"]; C8 [label="C", pos="1.2,-1.2!"]; O3 [label="O", pos="0.8,-0.5!"]; C9 [label="C", pos="-0.5,-0.5!"]; C10 [label="C", pos="-1.2,0.3!"]; C11 [label="C", pos="-2.2,0!"]; C12 [label="C", pos="-2.5,-1!"]; C13 [label="C", pos="-1.8,-1.8!"]; C14 [label="C", pos="-0.8,-1.5!"]; Cl1 [label="Cl", pos="-3.5,-1.3!"]; Cl2 [label="Cl", pos="-2.1,-2.8!"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"];
// Benzene ring 1 (benzoic acid) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Carboxylic acid group C1 -- C7; C7 -- O1; C7 -- O2; O1 -- H1;
// Ether linkage C4 -- O3; O3 -- C8; C8 -- C9;
// Benzene ring 2 (dichlorobenzyl) C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9;
// Chlorine atoms C12 -- Cl1; C13 -- Cl2;
// Hydrogens C2 -- H2; C3 -- H3; C5 -- H4; C6 -- H5; C8 -- H6; C8 -- H7; C10 -- H8; C11 -- H9; C14 -- H10;
// Double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; C7 -- O2; C9 -- C14; C10 -- C11; C12 -- C13; }
Figure 1: Chemical structure of 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid.
Physicochemical and Spectroscopic Properties
While experimental data for this specific molecule is not widely published, its properties can be predicted based on its structural components and data from analogous compounds.
Table 2: Physicochemical Properties
| Property | Value | Source/Rationale |
| Melting Point | 204-206 °C | The melting point of the analogous 3,4-Dichlorobenzoic acid is 204-206 °C[3]. The addition of the benzyl ether group would likely alter this, but this provides a reasonable estimate. |
| Boiling Point | Decomposes before boiling | Aromatic carboxylic acids often decompose at high temperatures. |
| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water. | The carboxylic acid group imparts some polarity, but the two aromatic rings and chlorine atoms contribute to its lipophilicity. Benzoic acid and its derivatives are generally soluble in organic solvents[4]. |
| pKa | ~4 | The pKa of benzoic acid is 4.2[4]. The electron-withdrawing nature of the dichlorobenzyl ether group might slightly decrease the pKa, making it a slightly stronger acid. |
| Predicted XlogP | 4.2 | This value, predicted by computational models, indicates a high degree of lipophilicity[2]. |
Spectroscopic Analysis
The structural elucidation of 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid relies on a combination of spectroscopic techniques. Below is an interpretation based on the expected spectral characteristics.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings, the methylene bridge, and the carboxylic acid.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), due to hydrogen bonding and exchange.
-
Benzoic Acid Ring Protons: Two doublets in the aromatic region (7-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carboxyl group will be further downfield than those ortho to the ether linkage.
-
Dichlorobenzyl Ring Protons: A set of signals in the aromatic region (7-7.5 ppm) corresponding to the three protons on the dichlorinated ring, likely appearing as a doublet, a singlet (or a doublet with a small coupling constant), and a doublet of doublets.
-
Methylene Protons (-O-CH₂-): A sharp singlet around 5 ppm, integrating to two protons.
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm). The carbon attached to the carboxyl group and the carbon attached to the ether oxygen will have distinct chemical shifts. The carbons bearing the chlorine atoms will also be identifiable.
-
Methylene Carbon (-O-CH₂-): A signal around 70 ppm.
2.1.3. Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
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O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C-O Stretch (Ether and Carboxylic Acid): Bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ corresponding to the aryl-alkyl ether and carboxylic acid C-O bonds.
-
Aromatic C-H and C=C Stretches: Signals in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
2.1.4. Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak ([M]⁺): Expected at m/z 296, with a characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ of about 65% and [M+4]⁺ of about 10% the intensity of the [M]⁺ peak).
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Key Fragmentation: Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxyl group (-COOH, 45 Da) and water (-H₂O, 18 Da). For this molecule, cleavage of the benzylic ether bond is also highly probable, leading to fragments corresponding to the 3,4-dichlorobenzyl cation (m/z 159) and the 4-hydroxybenzoic acid radical cation (m/z 138). Predicted collision cross-section data for various adducts can aid in identification[2].
Synthesis and Purification
The most logical and widely used method for the preparation of 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid is the Williamson ether synthesis.
Sources
- 1. PubChemLite - 4-[(3,4-dichlorobenzyl)oxy]benzoic acid (C14H10Cl2O3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. 4-(3,4-dicyanophenoxy)benzoic Acid | C15H8N2O3 | CID 765585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

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